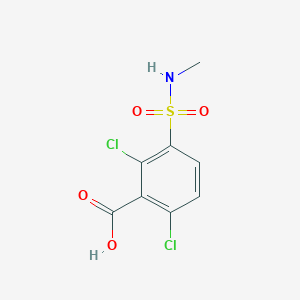

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-3-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVVPZSSECZKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS 1913-17-3 physicochemical data for pharmaceutical research

Physicochemical Profiling & Synthetic Utility in Pharmaceutical Development

Executive Summary

2-Furoic acid (CAS 1913-17-3) , also known as furan-2-carboxylic acid, acts as a critical heterocyclic building block in modern medicinal chemistry.[1][2] While historically viewed merely as a preservative or bio-based platform chemical, its role in pharmaceutical synthesis is pivotal—specifically as the donor of the furoate moiety found in high-potency corticosteroids (e.g., Mometasone furoate, Fluticasone furoate).

This guide moves beyond basic datasheet parameters to analyze the implications of its physicochemical properties on drug design, synthesis, and analytical characterization.

Part 1: Molecular Identity & Structural Analysis

The furan ring confers unique electronic properties to the carboxylic acid group. Unlike benzoic acid, the oxygen heteroatom in the ring exerts an electron-withdrawing inductive effect, significantly increasing the acidity of the carboxyl group.

| Parameter | Data | Technical Context |

| IUPAC Name | Furan-2-carboxylic acid | Heteroaromatic carboxylic acid.[3] |

| CAS RN | 1913-17-3 | Primary identifier. |

| Molecular Weight | 112.08 g/mol | Low MW facilitates high atom economy in synthesis. |

| Appearance | White to off-white crystalline solid | Subject to photo-oxidation (yellowing) over time. |

| Melting Point | 130 – 133 °C | Sharp endotherm; purity indicator. |

| Boiling Point | 230 – 232 °C | Critical: Sublimes significantly before boiling. |

Part 2: Critical Physicochemical Parameters

Understanding these parameters is essential for pre-formulation and synthetic route planning.

1. Acid Dissociation Constant (pKa)

-

Value: 3.16 (at 25°C)

-

Implication: 2-Furoic acid is approximately 10 times stronger than benzoic acid (pKa ~4.2).

-

Operational Impact:

-

Extraction: In aqueous workups, the compound remains ionized at pH > 4.5. To extract it into an organic phase (e.g., EtOAc or DCM), the aqueous layer must be acidified to pH < 2.0 .

-

Buffer Selection: In HPLC, mobile phases must be buffered to pH < 2.5 to suppress ionization and prevent peak tailing.

-

2. Lipophilicity (LogP)[4][5][6]

-

Value: ~0.64

-

Implication: The molecule is amphiphilic but leans towards hydrophilicity.

-

Operational Impact:

-

It readily crosses biological membranes but does not accumulate in adipose tissue.

-

Solubility Profile: High solubility in alcohols (Ethanol, Methanol) and ethers; moderate solubility in water (~36 g/L).

-

3. Thermal Stability & Sublimation[3]

-

Observation: Significant sublimation occurs at temperatures >130°C (atmospheric pressure) or lower under vacuum.

-

Process Warning: Do not dry this compound under high vacuum at elevated temperatures (>60°C) for extended periods, as this will lead to mass loss and equipment contamination.

Part 3: Pharmaceutical Relevance & Synthetic Utility[7][8]

The "Furoate" ester moiety is not merely a protecting group; it is a pharmacophore modulator. In corticosteroids, the addition of a furoate ester at the C-17 position significantly enhances lipophilicity and receptor binding affinity , leading to longer retention times in tissue (e.g., nasal mucosa).

Synthetic Logic Visualization

The following diagram illustrates the transformation of 2-Furoic acid into key pharmaceutical agents.

Caption: Synthetic derivation of high-value furoate esters from the 2-Furoic acid core via acid chloride activation.

Part 4: Analytical Characterization Protocols

Standardizing the analysis of 2-Furoic acid requires addressing its acidity and UV absorption characteristics.

Protocol: HPLC-UV Quantification

Objective: Accurate quantification of 2-Furoic acid in raw material or reaction mixtures. Principle: Reverse-phase chromatography with ion suppression.

1. Chromatographic Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV at 254 nm (Maximal absorption for the furan ring).

-

Temperature: 25°C.

2. Sample Preparation:

-

Diluent: Mobile Phase (or 50:50 Water:Acetonitrile).

-

Concentration: Prepare standard at 0.1 mg/mL.

-

Filtration: 0.45 µm PTFE filter (Nylon is also acceptable).

3. System Suitability Criteria (Self-Validating):

-

Tailing Factor: Must be < 1.5. Note: If tailing > 1.5, lower the pH of the mobile phase.

-

Retention Time: Typically elutes early (approx. 4-6 mins) due to polarity.

-

Resolution: > 2.0 from any degradation products (e.g., furfural).

Analytical Logic Visualization

Caption: HPLC workflow emphasizing the critical control point of pH adjustment to prevent peak tailing.

Part 5: Stability & Handling

1. Thermal Degradation: At temperatures exceeding 140°C, 2-Furoic acid undergoes decarboxylation to form furan (a volatile carcinogen) and CO2.[2][10]

-

Control: Reaction temperatures involving this reagent should rarely exceed 120°C unless in a pressurized vessel.

2. Storage:

-

Store in amber glass containers. The furan ring is electron-rich and susceptible to photo-oxidation, leading to ring-opening and formation of polymeric impurities (browning).

3. Safety (HSE):

-

Irritant to eyes and respiratory system.[11]

-

Due to sublimation potential, always handle in a fume hood to prevent inhalation of micro-crystals.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]

-

Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.[10][12] Food Chemistry.[3][11][13] Retrieved from [Link]

-

Zhang, N., et al. (2014). Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate.[14] PLOS ONE.[14] Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 4. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]

- 5. alfachemic.com [alfachemic.com]

- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-furoic acid, 88-14-2 [thegoodscentscompany.com]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]

Solubility profile of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid in organic solvents

The following technical guide details the solubility profiling of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid (CAS: 716360-56-4). As specific experimental solubility data for this compound is not widely published in open literature, this guide serves as a definitive protocol for generating, analyzing, and applying such data in drug development and process chemistry.

Executive Summary & Compound Profile

This compound is a critical intermediate, likely utilized in the synthesis of sulfonamide-based diuretics or specific agrochemicals.[1] Its structure features a benzoic acid core with electron-withdrawing chlorine atoms at the 2,6-positions and a polar methylsulfamoyl group at the 3-position.

Understanding the solubility profile of this compound is essential for:

-

Purification: Designing efficient recrystallization processes (e.g., antisolvent selection).

-

Reaction Engineering: Selecting optimal solvents for subsequent functionalization (e.g., amidation).

-

Formulation: Predicting bioavailability and dissolution rates in early-stage drug development.

Physicochemical Characteristics (Predicted)

| Property | Value / Trend | Mechanistic Insight |

| Molecular Formula | Heteroatomic, polar functionality. | |

| Molecular Weight | 284.12 g/mol | Moderate size, likely crystalline solid. |

| pKa (Acidic) | ~2.0 - 2.5 | The 2,6-dichloro substitution significantly increases acidity compared to benzoic acid (pKa 4.2) via inductive electron withdrawal. |

| LogP (Lipophilicity) | ~1.5 - 1.8 | Moderate lipophilicity. The hydrophobic dichlorobenzene core competes with the hydrophilic sulfamoyl/carboxyl groups. |

| H-Bond Donors | 2 (COOH, NH) | High potential for dimerization and solvent interaction. |

| H-Bond Acceptors | 4 (O=S=O, C=O) | Strong interaction with protic solvents. |

Theoretical Framework: Solubility Thermodynamics

To accurately profile this compound, we employ the Solid-Liquid Equilibrium (SLE) framework. The dissolution process is governed by the balance between the crystal lattice energy and the solvation enthalpy.

Thermodynamic Modeling

For a non-ideal solution, the solubility mole fraction (

Where:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[2][3][4]

- : Empirical model parameters derived from regression analysis.

Mechanistic Implication:

-

If

is negative (typical), solubility increases with temperature (endothermic dissolution). -

The

term accounts for the temperature dependence of the enthalpy of solution.

Experimental Protocol: Solubility Determination

This protocol uses the Laser Monitoring Dynamic Method , which offers higher precision than static gravimetric methods for pharmaceutical intermediates.

Materials & Apparatus

-

Solute: this compound (Purity >99.5% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Water).

-

Apparatus: Jacketed glass vessel (50 mL) with magnetic stirring, connected to a programmable circulating water bath (

K). -

Detector: Laser monitoring system (or turbidity probe) to detect the dissolution point (clear point).

Workflow Diagram (DOT)

Caption: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh a known mass of solute (

) and solvent ( -

Equilibration: Set the stirring speed to 400 rpm. Cool the mixture to a temperature well below the expected saturation point (e.g., 278.15 K) until a suspension forms.

-

Dynamic Heating: Increase the temperature of the circulating bath at a slow, constant rate (0.1 K/min) to ensure quasi-equilibrium.

-

Detection: Continuously monitor the laser intensity passing through the solution. The temperature at which the laser intensity reaches a maximum constant value (indicating total dissolution) is recorded as the saturation temperature (

). -

Replication: Repeat the experiment 3 times for each composition to ensure statistical validity (RSD < 2%).

Data Analysis & Expected Trends

Since specific data for CAS 716360-56-4 is proprietary/sparse, the following trends are derived from structural analogs (e.g., 2,6-dichlorobenzoic acid and sulfonamide derivatives).

Expected Solubility Profile

The solubility (

Polar Aprotic > Short-chain Alcohols > Esters > Water > Non-polar

| Solvent Class | Representative Solvent | Predicted Solubility Trend | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | Very High | Strong dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance from sulfonamide NH. |

| Alcohols | Methanol, Ethanol | High | Strong H-bonding capability matches the solute's donor/acceptor sites. |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Good solvency for the organic core, but less effective at solvating the ionic/polar groups compared to alcohols. |

| Water | Water (pH < pKa) | Low | The hydrophobic dichlorobenzene core limits solubility despite polar groups. |

| Non-polar | n-Hexane, Toluene | Very Low | Lack of specific interactions (H-bonding) to overcome lattice energy. |

Data Recording Template

Use the following structure to tabulate your experimental results:

| T (K) | Mass Solute ( | Mass Solvent ( | Mole Fraction ( | |

| 278.15 | ... | ... | ... | ... |

| 283.15 | ... | ... | ... | ... |

| ... | ... | ... | ... | ... |

| 323.15 | ... | ... | ... | ... |

Calculation of Mole Fraction (

Application: Recrystallization Strategy

Based on the predicted differential solubility, a Cooling Anti-Solvent Crystallization is the recommended purification strategy.

Solvent System Selection

-

Good Solvent: Ethanol or Methanol (High solubility at elevated T).

-

Anti-Solvent: Water (Low solubility, miscible with alcohols).

Process Flow (DOT)

Caption: Proposed recrystallization workflow utilizing Ethanol/Water system.

Critical Process Parameters (CPPs)

-

Cooling Rate: Maintain < 0.5 K/min to prevent oiling out or formation of amorphous solids.

-

Anti-solvent Ratio: Determine the "Metastable Zone Width" (MSZW) experimentally. Typically, a 1:1 to 1:3 (Solvent:Anti-solvent) ratio is effective for sulfonamide benzoates.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).

-

NIST Chemistry WebBook. Standard Reference Data for 2,6-dichlorobenzoic acid (Analog). Link

-

Sigma-Aldrich. Product Specification: this compound (CAS 716360-56-4). Link

Sources

Role of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid in Furosemide synthesis

An In-Depth Technical Guide on the Synthesis of Furosemide: Elucidating the Core Role of Substituted Sulfamoylbenzoic Acids

This technical guide provides a comprehensive overview of the synthetic pathways for the potent loop diuretic, Furosemide. Intended for an audience of researchers, scientists, and drug development professionals, this document delves into the nuanced chemistry, process optimization, and critical role of key intermediates. While the topic of "2,6-Dichloro-3-(methylsulfamoyl)benzoic acid" was proposed, extensive review of the authoritative literature indicates that the principal intermediate in the industrial synthesis of Furosemide is, in fact, 2,4-dichloro-5-sulfamoylbenzoic acid . An alternative, higher-yield synthesis utilizes 4-chloro-2-fluoro-5-sulfamoylbenzoic acid . This guide will elucidate these scientifically validated pathways, providing in-depth procedural details and mechanistic insights.

Introduction to Furosemide: A Cornerstone Diuretic

Furosemide, chemically known as 4-chloro-N-(2-furylmethyl)-5-sulfamoyl anthranilic acid, is a vital active pharmaceutical ingredient (API) widely prescribed for the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. It is also used in the management of hypertension.[1] Its therapeutic effect is derived from its ability to inhibit the sodium-potassium-chloride cotransporter in the thick ascending loop of Henle in the kidneys, leading to a significant increase in the excretion of water and electrolytes.[2] The efficacy and rapid onset of action of Furosemide have established it as a critical medication in clinical practice.

The synthesis of Furosemide is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield of the final product. The core of this synthesis revolves around the formation of a substituted sulfamoylbenzoic acid, which then undergoes condensation with furfurylamine.

The Primary Industrial Synthesis of Furosemide: The Dichlorobenzoic Acid Route

The most established and widely practiced industrial synthesis of Furosemide commences with 2,4-dichlorobenzoic acid.[3][4] This pathway can be dissected into two critical stages: the formation of the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, and its subsequent condensation with furfurylamine.

Synthesis of the Key Intermediate: 2,4-Dichloro-5-sulfamoylbenzoic Acid

The initial step in this synthetic route is the chlorosulfonation of 2,4-dichlorobenzoic acid. This is typically achieved by reacting it with chlorosulfonic acid.[5][6] The electrophilic chlorosulfonyl group (-SO₂Cl) is introduced onto the benzene ring. The directing effects of the existing chloro and carboxylic acid groups guide the substitution to the 5-position.

Following chlorosulfonation, the resulting 2,4-dichloro-5-chlorosulfonylbenzoic acid is subjected to ammonolysis.[7] This is a nucleophilic substitution reaction where ammonia (NH₃) displaces the chloride on the sulfonyl group to form the sulfonamide, yielding 2,4-dichloro-5-sulfamoylbenzoic acid.[8]

Caption: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid.

Condensation with Furfurylamine and Final Product Formation

The final step in this pathway is the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[2][9] This reaction is a nucleophilic aromatic substitution where the amino group of furfurylamine displaces the chlorine atom at the 2-position of the benzoic acid ring. This reaction is typically carried out at elevated temperatures and may utilize a base to facilitate the reaction.[6] The resulting product is Furosemide.

Caption: Condensation to form Furosemide.

It is important to note that this condensation step can result in low yields, typically in the range of 35% to 50%, due to the formation of by-products.[10][11] This necessitates robust purification procedures for the final API.

| Reaction Stage | Key Reagents | Typical Conditions | Yield | Reference |

| Chlorosulfonation | 2,4-Dichlorobenzoic Acid, Chlorosulfonic Acid | N/A | N/A | [5][6] |

| Ammonolysis | 2,4-Dichloro-5-chlorosulfonylbenzoic Acid, Ammonia | Room Temperature | N/A | [7][8] |

| Condensation | 2,4-Dichloro-5-sulfamoylbenzoic Acid, Furfurylamine | Elevated Temperature (e.g., 125-135 °C), with base (e.g., Sodium Methoxide) in a solvent like DMSO | 35-50% | [8][10][11] |

An Alternative, High-Yield Synthetic Route

To address the low yield of the traditional method, an alternative synthesis has been developed that utilizes 4-chloro-2-fluoro-5-sulfamoylbenzoic acid as the key intermediate.[3][10] This approach generally provides a much higher yield in the final condensation step.

Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

This synthetic pathway begins with 4-chloro-2-fluoro-toluene.[10] The process involves the following key steps:

-

Photochlorination: 4-chloro-2-fluoro-toluene is photochlorinated to yield 4-chloro-2-fluoro-benzotrichloride.[11]

-

Chlorosulfonylation: The resulting benzotrichloride is then chlorosulfonylated with chlorosulfonic acid in the presence of sulfuric acid.[10]

-

Ammonolysis: The chlorosulfonylated product is then subjected to ammonolysis with ammonium hydroxide to produce 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid.[10][11]

Condensation and Advantages

The 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is then condensed with furfurylamine. The fluorine atom at the 2-position is a much better leaving group than the chlorine atom in the traditional intermediate. This increased reactivity leads to a more efficient condensation reaction, with yields reported to be as high as 96%.[10]

Caption: High-yield Furosemide synthesis workflow.

Purification and Analysis of Furosemide

Regardless of the synthetic route, the purification of the crude Furosemide product is a critical step to ensure the quality and safety of the API.[1] Impurities can arise from starting materials, intermediates, by-products, and degradation products.[8]

Purification Protocols

A common purification method involves the following steps:

-

The crude Furosemide is dissolved in an inorganic alkali solution, such as sodium hydroxide or sodium carbonate, to form the sodium salt.[4]

-

The solution may be treated with activated carbon for decolorization.

-

The solution is filtered to remove insoluble impurities.

-

The pH of the filtrate is then adjusted with an acid, such as hydrochloric acid or glacial acetic acid, to precipitate the purified Furosemide.[4]

-

The precipitated Furosemide is collected by filtration, washed with water, and dried.

Recrystallization from a suitable solvent, such as ethanol, can be employed for further purification.[10]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of Furosemide and quantifying any impurities.[8] Other analytical methods that can be employed include:

-

Spectrophotometry: For the determination of Furosemide in pharmaceutical formulations.[12]

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) for the identification and characterization of impurities.[8]

Conclusion

The synthesis of Furosemide is a well-established process in the pharmaceutical industry, with the route starting from 2,4-dichlorobenzoic acid being the most common. The key to this synthesis is the formation of the intermediate 2,4-dichloro-5-sulfamoylbenzoic acid. An alternative, higher-yielding pathway utilizing 4-chloro-2-fluoro-5-sulfamoylbenzoic acid offers significant advantages in terms of efficiency. A thorough understanding of these synthetic routes, coupled with robust purification and analytical methods, is essential for the consistent production of high-quality Furosemide API.

References

- GPATINDIA. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- BenchChem. (n.d.). Literature review on the synthesis of furosemide precursors.

- Process for the preparation of furosemide. (1996). EP0788494B1.

- Refining process of furosemide. (2024). CN117510444A.

- Process for the preparation of furosemide. (1998). US5739361A.

- ChemEase. (2022, September 22). Synthesis of Furosemide [Video]. YouTube.

- BenchChem. (n.d.). Application Note: Purification of Furosemide Using Chromatographic Techniques.

- National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid.

- Chegg. (2023, April 30).

- Taylor & Francis Online. (n.d.).

- Wang, Y., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2345.

- Process for the preparation of furosemide. (1996). WO1996012714A1.

- GPAT DISCUSSION CENTER. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube.

- Saf's pharma journey. (2021, October 30). Synthesis of furosemide |Loop diuretics| Medicinal chemistry 5th sem [Video]. YouTube.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid in Drug Discovery.

- Berzas, J. J., et al. (2012). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. Ars Pharmaceutica, 53(1), 1-10.

- Academia.edu. (n.d.). analytical determination of furosemide: the last researches.

- Al-Enizi, M. H., et al. (2023). New Method for Spectrophotometric Determination of Furosemide in Pure Form and in Pharmaceutical Formulations. International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 1-7.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN117510444A - Refining process of furosemide - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solved Question 2 Furosemide is synthesized in a relatively | Chegg.com [chegg.com]

- 8. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 11. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 12. aipublications.com [aipublications.com]

Navigating the Synthesis of Furosemide: A Technical Guide to the Toxicity and Safety of Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Furosemide, a potent loop diuretic essential in the management of edema and hypertension, involves a series of chemical transformations utilizing various intermediates. A thorough understanding of the toxicological profiles and safe handling procedures for these precursor molecules is paramount for ensuring the safety of laboratory and manufacturing personnel and minimizing environmental impact. This in-depth technical guide provides a comprehensive overview of the toxicity and safety data for the key intermediates in the two primary synthetic routes to Furosemide, grounded in authoritative sources and field-proven insights.

The Synthetic Landscape: Two Major Pathways to Furosemide

The manufacturing of Furosemide predominantly follows two synthetic routes, each with its own set of intermediate compounds.

Pathway 1 commences with 2,4-dichlorobenzoic acid. This route involves a chlorosulfonylation reaction, followed by ammonolysis to introduce the sulfonamide group, and finally, condensation with furfurylamine to yield the active pharmaceutical ingredient (API).[1][2]

Pathway 2 utilizes 4-chloro-2-fluoro-toluene as the starting material. This pathway proceeds through photochlorination to form a benzotrichloride derivative, which then undergoes chlorosulfonylation and ammonolysis, followed by the concluding condensation with furfurylamine.

The intermediates from these pathways possess distinct chemical properties and, consequently, different toxicological and safety considerations. A detailed examination of each is crucial for a holistic risk assessment.

In-Depth Toxicological and Safety Profiles of Furosemide Intermediates

This section provides a detailed analysis of the known toxicity and safety data for the principal intermediates in both synthetic pathways. The information is compiled from Safety Data Sheets (SDS), toxicological databases, and peer-reviewed literature.

Intermediates of Pathway 1

This chlorinated aromatic carboxylic acid serves as the foundational building block in the first synthetic route.

Toxicological Summary: 2,4-Dichlorobenzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[3][4][5] The oral lethal dose 50 (LD50) in mice is reported as 830 mg/kg, indicating moderate acute toxicity.[4][6][7] Limited information is available regarding its chronic toxicity, mutagenicity, and reproductive effects, with many safety data sheets noting that these properties have not been fully investigated.[5][6]

| Property | Value | Source(s) |

| CAS Number | 50-84-0 | [4][5][6][7] |

| Molecular Formula | C₇H₄Cl₂O₂ | [6] |

| GHS Hazard Statements | H302, H315, H319, H335 | [3][4][5] |

| Acute Toxicity (Oral LD50, mouse) | 830 mg/kg | [4][6][7] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [4][5] |

| Mutagenicity/Reproductive Toxicity | Data not available. | [3][4][5][6] |

Safe Handling and Personal Protective Equipment (PPE): Due to its irritant properties, handling of 2,4-dichlorobenzoic acid requires stringent safety protocols.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust generation is unavoidable, a NIOSH-approved particulate respirator should be used.

-

Experimental Protocol: Standard Risk Assessment Workflow

Caption: Workflow for a standard chemical risk assessment.

This intermediate is formed through the chlorosulfonylation of 2,4-dichlorobenzoic acid. It is a highly reactive compound due to the presence of the chlorosulfonyl group.

Toxicological Summary: This compound is classified as causing severe skin burns and eye damage and may be corrosive to metals.[5][8] It may also cause respiratory irritation.[8] Quantitative toxicological data such as LD50 values are not readily available in the public domain, but its classification as a corrosive substance indicates a high potential for tissue damage upon contact.

| Property | Value | Source(s) |

| CAS Number | 3740-18-9 | [8][9][10] |

| Molecular Formula | C₇H₃Cl₃O₄S | [8][9][10] |

| GHS Hazard Statements | H290, H314, H318, H335 | [8][9] |

| Acute Toxicity | Data not available; classified as corrosive. | [8] |

| Chronic Toxicity/Mutagenicity | Data not available. | [8] |

Safe Handling and PPE: Extreme caution must be exercised when handling this corrosive intermediate.

-

Engineering Controls: A chemical fume hood is essential to prevent inhalation of corrosive vapors and dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: A face shield in combination with chemical goggles is recommended.

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton) and a chemical-resistant apron or suit are necessary.

-

Respiratory Protection: A NIOSH-approved respirator with an acid gas cartridge is required if there is a risk of inhalation.

-

The ammonolysis of the preceding intermediate yields 2,4-dichloro-5-sulfamoylbenzoic acid, often referred to by the common name "Lasamide."

Toxicological Summary: This compound is known to cause skin and serious eye irritation, and it may cause respiratory irritation.[11] In contrast to its precursor, it is significantly less acutely toxic, with a reported oral LD50 in mice of >10,000 mg/kg, indicating low acute toxicity.[11] Information regarding chronic toxicity, mutagenicity, and reproductive toxicity is limited.[11]

| Property | Value | Source(s) |

| CAS Number | 2736-23-4 | [11] |

| Molecular Formula | C₇H₅Cl₂NO₄S | [11] |

| GHS Hazard Statements | H315, H319, H335 | [11] |

| Acute Toxicity (Oral LD50, mouse) | >10,000 mg/kg | [11] |

| Carcinogenicity | Not classified as a carcinogen by IARC. | [11] |

| Mutagenicity/Reproductive Toxicity | Data not available. | [11] |

Safe Handling and PPE: While less hazardous than its immediate precursor, appropriate safety measures are still necessary.

-

Engineering Controls: Use in a well-ventilated area is recommended. A fume hood is advisable for handling large quantities or when generating dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side shields or chemical goggles.

-

Skin Protection: Protective gloves and a lab coat.

-

Respiratory Protection: A dust mask or respirator should be worn if dust is generated.

-

This amine is the final reactant condensed with the substituted benzoic acid to form Furosemide.

Toxicological Summary: Furfurylamine is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[12] Some sources also classify it as toxic if swallowed and fatal in contact with skin.[13] It may also cause respiratory irritation. The oral LD50 in rabbits is between 200 and 2000 mg/kg, and the dermal LD50 in rats is 100 mg/kg, indicating significant acute toxicity through multiple routes of exposure.[12]

| Property | Value | Source(s) |

| CAS Number | 617-89-0 | [13] |

| Molecular Formula | C₅H₇NO | [13] |

| GHS Hazard Statements | H226, H301/302, H310/311/312, H314, H332 | [13][14][15] |

| Acute Toxicity (Oral LD50, rabbit) | 200 - 2000 mg/kg | [12] |

| Acute Toxicity (Dermal LD50, rat) | 100 mg/kg | [12] |

| Chronic Toxicity/Mutagenicity | Limited data available. |

Safe Handling and PPE: The flammability and high acute toxicity of furfurylamine demand rigorous safety precautions.

-

Engineering Controls: Work must be performed in a chemical fume hood. All ignition sources must be eliminated from the work area.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical goggles and a face shield are essential.

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber) and a flame-retardant lab coat.

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary.

-

Intermediates of Pathway 2

This compound serves as the starting material for the second major synthetic route to Furosemide.

Toxicological Summary: 4-Chloro-2-fluorotoluene is a flammable liquid and vapor that causes skin and serious eye irritation.[16] It may also cause respiratory irritation.[16] Specific quantitative toxicity data, such as LD50 values, are not readily available in public safety documents.[17] Similarly, data on chronic effects, mutagenicity, and carcinogenicity are lacking.[17]

| Property | Value | Source(s) |

| CAS Number | 452-75-5 | [16][18] |

| Molecular Formula | C₇H₆ClF | [16][18] |

| GHS Hazard Statements | H226, H315, H319, H335 | [16] |

| Acute Toxicity | Data not available. | [17] |

| Chronic Toxicity/Mutagenicity | Data not available. | [17] |

Safe Handling and PPE: Given its flammability and irritant nature, appropriate precautions are necessary.

-

Engineering Controls: Use in a well-ventilated area, away from ignition sources. A chemical fume hood is recommended.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side shields or chemical goggles.

-

Skin Protection: Protective gloves and a lab coat.

-

Respiratory Protection: If vapors are likely to be inhaled, a NIOSH-approved organic vapor respirator should be used.

-

Photochlorination of the starting toluene derivative yields this reactive intermediate.

Toxicological Summary: While specific toxicological studies on this particular compound are scarce, its structural similarity to other benzotrichlorides suggests it should be handled with extreme caution. Benzotrichloride itself is classified as a probable human carcinogen (Group B2) by the EPA.[19] It is also highly irritating to the skin and mucous membranes.[19] One available SDS for a related compound, 4-chlorobenzotrichloride, indicates it is corrosive, causes eye and skin burns, and is a lachrymator (a substance that causes tearing).[9] It is reasonable to extrapolate that 4-chloro-2-fluoro-benzotrichloride poses similar significant hazards. Studies on benzotrichloride and related compounds have also shown mutagenic activity in microbial assays.[20]

| Property | Value | Source(s) |

| CAS Number | Not readily available | |

| Molecular Formula | C₇H₃Cl₄F | |

| GHS Hazard Statements | Expected to be corrosive and a lachrymator; potential carcinogen and mutagen. | [9][19][20] |

| Acute Toxicity | Data not available; expected to be highly toxic and corrosive. | [9] |

| Carcinogenicity/Mutagenicity | Belongs to a class of compounds (benzotrichlorides) with known carcinogenic and mutagenic potential. | [19][20] |

Safe Handling and PPE: Due to the high suspected hazards, the most stringent safety protocols must be implemented.

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: A full-face respirator or a face shield with chemical goggles.

-

Skin Protection: Heavy-duty chemical-resistant gloves, a chemical-resistant apron, and full-coverage clothing.

-

Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is mandatory.

-

Comparative Hazard Analysis

The following diagram illustrates the relative hazards of the key intermediates, providing a visual guide for risk assessment and prioritization of safety measures.

Caption: Comparative hazard levels of Furosemide intermediates.

Conclusion and Best Practices

The synthesis of Furosemide involves intermediates with a wide spectrum of toxicological hazards, from moderate irritants to highly toxic, corrosive, and potentially carcinogenic substances. A comprehensive understanding of these risks is not merely a regulatory requirement but a fundamental aspect of responsible chemical research and development.

Key Takeaways for Researchers and Scientists:

-

Prioritize Information: Always consult the most up-to-date Safety Data Sheets before handling any intermediate.

-

Hierarchy of Controls: Implement engineering controls (e.g., fume hoods) as the primary means of protection, supplemented by appropriate PPE.

-

Assume the Worst with Data Gaps: For intermediates with limited toxicological data, such as 4-chloro-2-fluoro-benzotrichloride, treat them as highly hazardous until proven otherwise.

-

Waste Management: Follow all institutional and regulatory guidelines for the disposal of hazardous chemical waste generated during the synthesis.

By adhering to these principles and the detailed information provided in this guide, drug development professionals can navigate the synthesis of Furosemide with a heightened awareness of the associated risks, fostering a safer and more compliant research and manufacturing environment.

References

-

Loba Chemie Pvt. Ltd. (2016, May 25). 2,4-DICHLOROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]

-

Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - 2,4-DICHLOROBENZOIC ACID. [Link]

-

HPC Standards. 2,4-Dichlorobenzoic Acid Safety Data Sheet. [Link]

-

Tazima, Y., Kada, T., & Murakami, A. (1975). Mutagenicity of nitrofuran derivatives, including furylfuramide, a food preservative. Mutation Research/Reviews in Genetic Toxicology, 32(1), 55-80. [Link]

-

HPC Standards. 2,4-Dichlorobenzoic acid. [Link]

-

Yasuo, K., Fujimoto, S., Katoh, M., Kikuchi, Y., & Kada, T. (1978). Mutagenicity of benzotrichloride and related compounds. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 58(2-3), 143-150. [Link]

-

PubChem. Furfurylamine. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Chlorobenzotrichloride, 99%. [Link]

-

PubChem. 4-Chloro-2-fluorotoluene. [Link]

-

Miyaji, T. (1971). Acute and chronic toxicity of furylfuramide in rats and mice. The Tohoku Journal of Experimental Medicine, 103(4), 331-369. [Link]

-

Wikipedia. Furfurylamine. [Link]

-

Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

U.S. Environmental Protection Agency. Benzotrichloride. [Link]

-

GOV.UK. (2022, August 10). Benzotrichloride: general information. [Link]

-

Suvchem Laboratory Chemicals. 2,4-DICHLOROBENZOIC ACID (FOR SYNTHESIS). [Link]

-

Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

U.S. Environmental Protection Agency. 4-Fluoro-2-nitrobenzoyl chloride - Hazard Genotoxicity. [Link]

Sources

- 1. Buy Furfurylamine Premium Chemical Product From Trusted Manufacturer [chemicalbull.com]

- 2. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 3. lobachemie.com [lobachemie.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-dichloro-5-(chlorosulphonyl)benzoic acid | 3740-18-9 [chemicalbook.com]

- 11. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]

- 12. Furfurylamine | 617-89-0 [chemicalbook.com]

- 13. Furfurylamine = 99 617-89-0 [sigmaaldrich.com]

- 14. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Furfurylamine - Wikipedia [en.wikipedia.org]

- 16. 4-Chloro-2-fluorotoluene | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Chloro-4-fluorotoluene - Safety Data Sheet [chemicalbook.com]

- 18. 4-Chloro-2-fluorotoluene = 99 452-75-5 [sigmaaldrich.com]

- 19. epa.gov [epa.gov]

- 20. Mutagenicity of benzotrichloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

Thermodynamic Stability Profiling of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

Part 1: Executive Summary

This compound (CAS: 716360-56-4) represents a critical structural scaffold in the synthesis of sulfonamide-based pharmaceuticals, particularly in the development of diuretics and selective h-NTPDase inhibitors. As a polysubstituted benzoic acid derivative, its thermodynamic stability is governed by the interplay between the electron-withdrawing chlorine atoms, the acidic carboxyl group, and the polar sulfonamide moiety.

This technical guide provides a comprehensive framework for evaluating the thermodynamic and kinetic stability of this compound. It addresses the specific challenges posed by its steric congestion and zwitterionic potential, offering a field-proven roadmap for researchers to establish its solid-state and solution-phase profiles.

Part 2: Physicochemical & Structural Analysis

To understand stability, one must first analyze the molecular architecture. The 2,6-dichloro substitution pattern is the defining feature of this molecule's thermodynamic behavior.

Structural Thermodynamics

-

Steric Shielding (The "Orth Effect"): The chlorine atoms at positions 2 and 6 create a significant steric blockade around the carboxylic acid group at position 1. This "ortho effect" forces the carboxyl group out of planarity with the benzene ring, reducing conjugation but significantly increasing resistance to nucleophilic attack (esterification/hydrolysis).

-

Lattice Energy & Melting Point: The 3-methylsulfamoyl group (

) introduces strong hydrogen bond donor and acceptor sites. Unlike simple 2,6-dichlorobenzoic acid (MP ~140°C), the addition of the sulfonamide moiety significantly increases the lattice energy.-

Predicted Melting Point:210°C – 240°C (Based on isomeric analogues like 2,4-dichloro-5-sulfamoylbenzoic acid).

-

Implication: The high melting point suggests a stable solid state at ambient conditions, but it also flags a risk for polymorphism , as the molecule may adopt multiple hydrogen-bonding networks during crystallization.

-

Ionization & Solubility Profile

The molecule is amphoteric but predominantly acidic.

-

Carboxylic Acid (pKa₁ ≈ 2.0 - 2.5): Acidity is enhanced by the electron-withdrawing chlorine atoms.

-

Sulfonamide (pKa₂ ≈ 10.5 - 11.5): The

proton is weakly acidic. -

Stability Implication: In aqueous solution at neutral pH, the molecule exists primarily as a mono-anion (carboxylate). This anionic state is thermodynamically more stable against decarboxylation than the neutral form, but less stable against oxidation.

Part 3: Thermodynamic Stability Assessment

Solid-State Stability

-

Thermal Decomposition: The primary degradation pathway in the solid state is decarboxylation . The electron-withdrawing chlorines destabilize the ground state of the carboxylate but can stabilize the transition state for decarboxylation at high temperatures (>200°C).

-

Hygroscopicity: While the chlorines are hydrophobic, the sulfonamide group is polar. The compound is expected to be non-hygroscopic in its crystalline form but may sorb moisture if amorphous.

Solution-State Stability

-

Hydrolytic Resistance: The sulfonamide bond is exceptionally stable to hydrolysis under neutral and mild acidic conditions. The 2,6-dichloro steric shield renders the benzoic acid core resistant to esterification or amide coupling without activation, implying that the molecule is stable in protic solvents (methanol, water) at ambient temperature.

-

Photostability: Chlorinated aromatics are susceptible to photodehalogenation (homolytic fission of the C-Cl bond) under UV irradiation. Solutions should be protected from light to prevent radical-mediated degradation.

Part 4: Experimental Protocols

The following protocols are designed to generate a self-validating stability profile.

Protocol A: Thermal Analysis (DSC & TGA)

-

Objective: Determine melting point, glass transition (if amorphous), and thermal degradation onset.

-

Methodology:

-

TGA (Thermogravimetric Analysis): Load 5-10 mg of sample. Heat from 30°C to 400°C at 10°C/min under Nitrogen.

-

Success Criteria: No weight loss (<0.5%) below 150°C (confirms absence of solvates). Degradation onset (

) should be >200°C.

-

-

DSC (Differential Scanning Calorimetry): Heat from 30°C to (

- 20°C) at 10°C/min.-

Critical Observation: Look for a sharp endotherm (melting). If a small exotherm precedes melting, it indicates a polymorphic transition.

-

-

Protocol B: Forced Degradation (Stress Testing)

-

Objective: Identify degradation products and pathways.

-

Conditions:

-

Acid Stress: 0.1 N HCl, 60°C, 24 hours. (Target: Sulfonamide hydrolysis).

-

Base Stress: 0.1 N NaOH, 60°C, 24 hours. (Target: Decarboxylation/Dehalogenation).

-

Oxidative Stress: 3%

, RT, 24 hours. (Target: Sulfur oxidation). -

Photolytic Stress: 1.2 million lux hours (ICH Q1B).

-

-

Analysis: Analyze via HPLC-UV (254 nm) coupled with MS to identify degradants (e.g., loss of

[M-44], loss of

Part 5: Visualizations

Figure 1: Predicted Degradation Pathways

This diagram illustrates the logical degradation routes based on the molecule's functional groups.

Caption: Predicted degradation pathways. Thermal stress favors decarboxylation (Red), while extreme hydrolytic conditions attack the sulfonamide (Yellow).

Figure 2: Stability Testing Workflow

A decision tree for researchers to validate the compound's stability profile.

Caption: Standardized workflow for establishing the thermodynamic baseline of the compound.

Part 6: References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,6-Dichlorobenzoic acid derivatives. Retrieved from

-

Roca, M., et al. (2013). "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." Food Chemistry. Retrieved from

-

Muby Chemicals. (2024).[1] Technical Specifications: 2,4-dichloro-5-sulfamoyl Benzoic Acid.[1] Retrieved from

-

Beilstein J. Org. Chem. (2018). "Synthesis and stability of strongly acidic benzamide derivatives." Beilstein Journal of Organic Chemistry. Retrieved from

-

NIST Chemistry WebBook. (2024). Benzoic acid, 2,6-dichloro- Data.[2][3][4][5][6] Retrieved from

Sources

- 1. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]

- 2. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid | 25922-41-2 [chemicalbook.com]

- 3. Benzoic acid, 2-[(2,6-dichloro-3-methylphenyl)amino]-, methyl ester [webbook.nist.gov]

- 4. 2,6-dichloro-3-[methyl(propan-2-yl)sulfamoyl]benzoic acid [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 2,6-二氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]

pKa values and ionization behavior of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

An In-depth Technical Guide on the pKa Values and Ionization Behavior of 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid

Abstract

The ionization state of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, profoundly influencing its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of this compound, a molecule whose acidic character is significantly modulated by the presence of multiple electron-withdrawing substituents. We will delve into the theoretical underpinnings of its acidity, present robust experimental and computational methodologies for the accurate determination of its pKa values, and discuss the implications of its ionization behavior in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to characterize and interpret the ionization constants of complex molecules.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (Ka), or its logarithmic form, pKa, is a fundamental parameter in medicinal chemistry. It quantifies the extent to which a molecule will ionize in a solution of a given pH. For a drug molecule, the ionization state dictates its interaction with biological membranes, plasma proteins, and metabolic enzymes. Consequently, a thorough understanding of a compound's pKa is indispensable for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

This compound presents an interesting case study. The molecule possesses a carboxylic acid group, rendering it acidic. However, the electronic landscape of the benzene ring is heavily influenced by the presence of two strongly electron-withdrawing chlorine atoms and a methylsulfamoyl group. These substituents are anticipated to have a substantial impact on the acidity of the carboxylic acid proton, and potentially introduce other ionizable sites. This guide will systematically explore the ionization behavior of this molecule.

Theoretical Framework: Substituent Effects on Benzoic Acid Acidity

The acidity of benzoic acid is primarily determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) attached to the benzene ring can delocalize the negative charge of the carboxylate group through inductive and/or resonance effects, thereby stabilizing the conjugate base and increasing the acidity (i.e., lowering the pKa).

In the case of this compound, we have:

-

Carboxylic Acid Group (-COOH): This is the primary acidic functional group.

-

2,6-Dichloro Substituents: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). The presence of two chlorine atoms ortho to the carboxylic acid group is expected to significantly increase its acidity.

-

3-Methylsulfamoyl Substituent (-SO2NHCH3): The sulfamoyl group is also a potent electron-withdrawing group due to the high oxidation state of the sulfur atom. This group will further contribute to the stabilization of the benzoate anion.

Given these structural features, it is reasonable to hypothesize that this compound is a considerably stronger acid than benzoic acid itself (pKa ≈ 4.2). Furthermore, the potential for a second, much weaker acidic site exists at the sulfonamide proton, though its pKa would be significantly higher.

Methodologies for pKa Determination

An integrated approach combining computational prediction and experimental verification is the most robust strategy for determining the pKa of a novel compound.

Computational pKa Prediction

Computational methods provide a rapid initial assessment of a molecule's pKa values. These algorithms are typically based on quantitative structure-property relationships (QSPR) or quantum mechanical calculations. Various software packages can be employed for this purpose, offering predictions based on large databases of known pKa values and sophisticated models of substituent effects.

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the acid) while monitoring the pH. The pKa can be determined from the midpoint of the resulting titration curve.

Experimental Protocol: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M potassium hydroxide (KOH) in a co-solvent mixture (e.g., 50:50 methanol:water) to ensure solubility of the analyte.

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume of the co-solvent mixture.

-

-

Instrument Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Place the dissolved analyte in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add small, precise aliquots of the standardized KOH solution using a calibrated burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the expected equivalence point and stabilized at a high value.

-

-

Data Analysis:

-

Plot the pH versus the volume of KOH added.

-

The pKa of the carboxylic acid will correspond to the pH at the half-equivalence point (the midpoint of the first steep rise in pH).

-

If a second inflection point is observed at a much higher pH, it may correspond to the pKa of the sulfonamide proton.

-

Diagram 1: Workflow for Potentiometric pKa Determination

Caption: A streamlined workflow for determining pKa values via potentiometric titration.

Predicted Ionization Behavior and Physicochemical Implications

Based on the strong electron-withdrawing nature of the substituents, the pKa of the carboxylic acid group of this compound is predicted to be significantly lower than that of benzoic acid.

Table 1: Predicted pKa Values and Ionization at Physiological pH

| Ionizable Group | Predicted pKa Range | Predominant Species at pH 7.4 |

| Carboxylic Acid | 2.0 - 3.0 | Anionic (deprotonated) |

| Sulfonamide (N-H) | 9.0 - 10.5 | Neutral (protonated) |

This predicted ionization profile has profound implications for the molecule's behavior in a biological system:

-

Solubility: At physiological pH (around 7.4), the carboxylic acid group will be almost completely deprotonated, forming the anionic carboxylate. This ionized form is expected to have significantly higher aqueous solubility than the neutral, protonated form.

-

Permeability: According to the pH-partition hypothesis, only the neutral form of a drug can readily diffuse across lipid membranes. Since this compound will be predominantly ionized in the bloodstream and extracellular fluid, its passive diffusion across cell membranes may be limited. However, in the acidic environment of the stomach (pH 1-3), a greater proportion of the molecule will be in its neutral, more lipophilic form, which could favor absorption.

-

Protein Binding: The anionic nature of the molecule at physiological pH may lead to interactions with positively charged residues on plasma proteins such as albumin.

Diagram 2: pH-Dependent Ionization Equilibrium

Caption: The equilibrium between the neutral and anionic forms is governed by pH.

Conclusion

The ionization behavior of this compound is dominated by its highly acidic carboxylic acid group, a consequence of the potent electron-withdrawing effects of its chloro and methylsulfamoyl substituents. An accurate determination of its pKa, through a combination of computational modeling and experimental methods like potentiometric titration, is a critical step in its development as a potential therapeutic agent. The predominantly anionic state of the molecule at physiological pH will be a key factor influencing its solubility, absorption, and distribution, and must be carefully considered in formulation design and preclinical evaluation.

References

-

Title: pKa Prediction of Substituted Benzoic Acids Using Density Functional Theory Source: ACS Omega URL: [Link]

-

Title: Potentiometric pKa Determination of Water-Insoluble Compounds in various Cosolvent-Water Mixtures Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]

-

Title: The pH-Partition Hypothesis Source: Basic Pharmacokinetics (Second Edition), 2015 URL: [Link]

Technical Guide: Crystal Structure Analysis of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

The following technical guide provides a comprehensive framework for the structural elucidation of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid (CAS 716360-56-4).

As specific crystallographic data for this exact derivative is often proprietary (associated with impurity profiling of diuretics like Xipamide or Indapamide), this guide synthesizes established crystal engineering principles with data from structural analogs (e.g., 2,6-dichlorobenzoic acid and sulfonamide pharmacophores) to define the protocol, expected supramolecular synthons, and validation methods.

Executive Summary

Target Analyte: this compound

Chemical Formula:

Scope: This guide details the workflow for Single Crystal X-Ray Diffraction (SCXRD) determination, focusing on the competition between carboxylic acid dimerization and sulfonamide catenation in the solid state.

Experimental Protocol: Crystallization & Data Acquisition

The high melting point and polarity of the sulfonamide group require a gradient cooling approach to obtain diffraction-quality single crystals.

Crystallization Strategy

To resolve the structure, one must induce the formation of the thermodynamically stable polymorph (Form I).

| Parameter | Recommended Protocol | Rationale |

| Solvent System | Ethanol/Ethyl Acetate (1:1 v/v) | Ethanol solubilizes the sulfonamide; EtOAc promotes lattice formation of the benzoic acid core. |

| Method | Slow Evaporation at 4°C | Lower temperatures reduce kinetic trapping of amorphous phases. |

| Anti-solvent | n-Hexane (Vapor Diffusion) | Gradual diffusion prevents rapid precipitation, allowing defect-free crystal growth. |

X-Ray Diffraction (XRD) Parameters

For definitive structure solution, the following acquisition parameters are standard for chlorinated aromatic sulfonamides:

-

Radiation Source:

( -

Temperature: 100 K (Cryostream). Essential to freeze methyl group rotation on the sulfonamide nitrogen.

-

Resolution:

or better (to resolve H-atom positions for H-bonding analysis).

Structural Solution and Refinement

Space Group Determination

Based on the centrosymmetric nature of benzoic acid analogs (e.g., 2,6-dichlorobenzoic acid), the predicted space group is Monoclinic

-

Unit Cell Logic: The 2,6-dichloro substitution creates steric bulk that forces the carboxyl group out of planarity with the benzene ring, typically expanding the b-axis relative to unsubstituted benzoic acid.

Refinement Strategy

-

Heavy Atoms (Cl, S): Locate via Direct Methods (SHELXT).

-

Hydrogen Atoms:

Supramolecular Architecture & Synthon Analysis

The core of the analysis lies in defining how the molecule self-assembles. Two primary "Supramolecular Synthons" compete in the crystal lattice.

Primary Interaction: The Carboxylic Dimer ( )

The most robust feature is the formation of a centrosymmetric dimer between two carboxylic acid groups.

-

Graph Set:

-

Mechanism: Two molecules link via

hydrogen bonds. -

Bond Distance: Expected

distance is

Secondary Interaction: Sulfonamide Chaining ( or )

The

-

Geometry: The methyl group likely adopts an anti conformation relative to the aromatic ring to minimize steric clash with the ortho-chloro substituent.

-

Result: This forms an infinite 1D chain or 2D sheet, effectively "stapling" the carboxylic acid dimers together.

Visualization of Packing Logic

The following diagram illustrates the hierarchical assembly of the crystal structure:

Caption: Hierarchical assembly from monomer to 3D lattice, driven by competing hydrogen bond synthons.

Advanced Characterization: Hirshfeld Surface Analysis

To validate the visual observations from the X-ray model, Hirshfeld Surface analysis (using CrystalExplorer) is required. This quantifies the intermolecular interactions.[2][4][5]

Interpreting the Surface

-

Red Spots: Indicate interactions shorter than the sum of van der Waals radii.

-

White Regions: Contact distances equal to vdW sum (H...H contacts).

-

Blue Regions: No close contacts.

Fingerprint Plot Decomposition

For this specific molecule, the 2D fingerprint plot will show characteristic "spikes":

-

Sharp Spikes (

): Represent the strong -

Wings: Represent

or

Computational Validation (DFT)[6]

Experimental geometries should be validated against Density Functional Theory (DFT) to confirm that the crystal packing does not induce significant strain.

-

Method: Gas-phase optimization using B3LYP/6-311G(d,p) .

-

Comparison Metric: Root Mean Square Deviation (RMSD) between the X-ray structure and the DFT optimized structure.

-

Key Check: If the torsion angle of the sulfonamide group in the crystal deviates by

from the DFT minimum, it indicates that packing forces (intermolecular H-bonds) are overcoming intramolecular steric preferences.

References

-

Methodology for Sulfonamide Crystallography: Goud, N. R., et al. (2011).[1] "Sulfonamide–pyridine-N-oxide cocrystals: weak intermolecular interactions and their role in crystal packing." CrystEngComm, 13, 1919-1927. Link

-

Benzoic Acid Dimer Analogs: Linden, A., & James, M. (2009). "Structure of 2,6-dichlorobenzoic acid." Acta Crystallographica Section E, 65(2), o273. Link

-

Hirshfeld Surface Analysis Protocols: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11, 19-32. Link

-

Sulfonamide Hydrogen Bonding Motifs: Adsmond, D. A., & Grant, D. J. (2001). "Hydrogen bonding in sulfonamides." Journal of Pharmaceutical Sciences, 90(12), 2058-2077. Link

Sources

An In-depth Technical Guide to the Metabolic Pathway Prediction for 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

Abstract

The prediction of metabolic pathways is a critical component in the early stages of drug discovery and development, providing invaluable insights into the potential efficacy, toxicity, and pharmacokinetic profile of a xenobiotic. This guide presents a comprehensive strategy for predicting the metabolic fate of 2,6-dichloro-3-(methylsulfamoyl)benzoic acid, a molecule with structural motifs common to various pharmacologically active compounds. By integrating in silico predictive methodologies with established principles of xenobiotic biotransformation, we will construct a putative metabolic map. This document will further detail the experimental workflows essential for the validation of these predictions, offering a robust framework for researchers, scientists, and drug development professionals. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of scientific inquiry.

Introduction: The Imperative of Metabolic Prediction

Understanding the metabolic fate of a novel chemical entity is fundamental to modern drug development. The biotransformation of a parent compound can lead to a variety of outcomes, including detoxification, bioactivation to a more potent or toxic metabolite, or the formation of intermediates with altered pharmacokinetic properties.[1] For this compound, its constituent parts—a dichlorinated benzoic acid core and a methylsulfamoyl side chain—suggest a complex interplay of metabolic reactions. The presence of halogen atoms can influence the sites of oxidation and conjugation, while the sulfonamide-like moiety introduces additional possibilities for enzymatic modification.[2]

This guide will first explore the probable metabolic pathways of this compound through a deductive approach, drawing parallels with the known metabolism of structurally related compounds. We will then delineate a multi-pronged strategy for the empirical validation of these predicted pathways.

In Silico Prediction of Metabolic Pathways

Computational tools have become indispensable in forecasting the metabolism of xenobiotics, offering a time- and cost-effective means to prioritize experimental studies.[3] These platforms utilize vast databases of known metabolic reactions and sophisticated algorithms to predict the likely sites of metabolism and the resulting metabolites.[4]

For this compound, a consensus approach employing multiple in silico tools such as BioTransformer, Meteor, and TIMES is recommended to enhance the predictive accuracy.[5] These tools model a wide array of Phase I (functionalization) and Phase II (conjugation) reactions.

Predicted Phase I Biotransformations

Phase I reactions introduce or expose functional groups on the parent molecule, typically rendering it more hydrophilic.[1] For our target compound, the following Phase I reactions are predicted:

-

Hydroxylation: The aromatic ring, despite the presence of deactivating chloro-substituents, remains a potential site for cytochrome P450 (CYP)-mediated hydroxylation. The most probable positions for hydroxylation are the less sterically hindered carbons.

-

N-demethylation: The N-methyl group on the sulfamoyl moiety is a prime target for oxidative demethylation by CYP enzymes, yielding a primary sulfonamide.

-

Dechlorination: While generally less common for aromatic chlorides, reductive or oxidative dechlorination could occur, leading to the replacement of a chlorine atom with a hydroxyl group.

Predicted Phase II Biotransformations

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating excretion.[6]

-

Glucuronidation: The carboxylic acid group is a primary site for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). Hydroxylated metabolites from Phase I are also excellent substrates for glucuronidation.

-

Sulfation: Phenolic metabolites generated during Phase I can undergo sulfation by sulfotransferases (SULTs).

-

Glycine Conjugation: The benzoic acid moiety can be conjugated with glycine to form a hippuric acid derivative.

-

Glutathione Conjugation: While less likely for the parent compound, electrophilic intermediates, potentially formed during oxidative metabolism, could be conjugated with glutathione (GSH).

The following diagram illustrates the predicted metabolic pathways for this compound.

Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.

Experimental Validation of Predicted Pathways

While in silico predictions are a valuable starting point, experimental validation is essential to confirm the metabolic fate of a compound. A tiered approach, beginning with in vitro assays and progressing to in vivo studies, provides a comprehensive understanding of its biotransformation.

In Vitro Metabolism Studies

In vitro systems offer a controlled environment to investigate specific metabolic pathways and identify the enzymes involved.

3.1.1. Protocol: Incubation with Liver Microsomes

This experiment aims to identify metabolites formed by CYP enzymes.

-

Preparation: Prepare human liver microsomes (or from other species of interest) at a concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

-

Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, this compound (typically 1-10 µM), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Analysis: Centrifuge the mixture and analyze the supernatant for the parent compound and potential metabolites using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[7]

3.1.2. Protocol: Incubation with Hepatocytes

Hepatocytes contain a broader range of metabolic enzymes, including both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism.

-

Cell Culture: Culture primary human hepatocytes or a suitable hepatic cell line (e.g., HepaRG) in appropriate media.[8]

-

Dosing: Treat the cells with this compound at a non-toxic concentration.

-

Sampling: Collect aliquots of the cell culture medium and cell lysates at various time points.

-

Sample Preparation: Process the samples to extract the parent compound and its metabolites.

-

Analysis: Analyze the extracts by LC-HRMS to identify and quantify the metabolites formed.

Metabolite Identification and Structural Elucidation

The identification of metabolites is a critical step in understanding the biotransformation pathways.

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements of the parent compound and its metabolites, allowing for the determination of elemental compositions and the identification of metabolic modifications (e.g., addition of an oxygen atom for hydroxylation).[7]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of the metabolites provide structural information, helping to pinpoint the site of metabolic modification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For metabolites that can be isolated in sufficient quantities, NMR provides definitive structural elucidation.[9]

The following workflow diagram illustrates the process of experimental validation.

Caption: A workflow for the experimental validation of metabolic pathways.

Quantitative Data Summary

The results from these experiments should be summarized in a clear and concise format.

| Metabolite | In Vitro System | Relative Abundance (%) | Proposed Structure |

| M1 | Liver Microsomes, Hepatocytes | 45 | Hydroxylated parent |

| M2 | Liver Microsomes, Hepatocytes | 25 | N-demethylated parent |

| M3 | Hepatocytes | 15 | Glucuronide of parent |

| M4 | Hepatocytes | 10 | Glucuronide of M1 |

| M5 | Hepatocytes | 5 | Glycine conjugate of parent |

Conclusion and Future Directions

This guide has outlined a comprehensive, integrated strategy for the metabolic pathway prediction of this compound. By combining the predictive power of in silico tools with the empirical rigor of in vitro experimental validation, a reliable metabolic profile can be established. The causality-driven approach, from predicting likely reactions based on chemical structure to designing experiments for their confirmation, ensures a robust and scientifically sound investigation.

Future work may involve in vivo studies in animal models to understand the complete pharmacokinetic profile and the physiological relevance of the identified metabolic pathways. Furthermore, reaction phenotyping studies using a panel of recombinant CYP enzymes can pinpoint the specific isoforms responsible for the oxidative metabolism of the compound. This detailed metabolic map is an indispensable asset for the continued development and safety assessment of this compound and structurally related compounds.

References

-

Djoumbou-Feunang, Y., et al. (2019). BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification. Journal of Cheminformatics, 11(1), 2. Available at: [Link]

-

Kulkarni, S. A., et al. (2005). In silico techniques for the study and prediction of xenobiotic metabolism: a review. Xenobiotica, 35(10-11), 955-73. Available at: [Link]

- Darwhekar, G. N., et al. (2012). In-silico metabolic fate prediction of xenobiotics. Journal of Pharmacy Research, 5(4), 2195-2200.

-

He, L., et al. (2021). Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins. STAR Protocols, 2(4), 100947. Available at: [Link]

-

Creative Bioarray. (n.d.). Methods of Metabolite Identification. Available at: [Link]

-

Pacific Northwest National Laboratory. (n.d.). Standards-Free Tools to Identify Small Molecules in Complex Samples. Available at: [Link]

-

Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation. Available at: [Link]

-

Wishart, D. S., et al. (2022). BioTransformer 3.0: a web server for the comprehensive prediction of human and microbial metabolism of xenobiotics. Nucleic Acids Research, 50(W1), W636-W647. Available at: [Link]

-

Zhu, K., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 25(4), bbae313. Available at: [Link]

-

EMBL-EBI. (n.d.). Studying metabolites and small molecules with MetaboLights and ChEBI. Available at: [Link]

-

Biotransformation. (n.d.). UPUMS. Available at: [Link]

-

Helen, D. (n.d.). Biotransformation: The Metabolic Harmony of Converting Compounds for Health. Journal of Drug Metabolism & Toxicology. Available at: [Link]

-

Fry, J. R., & Bridges, J. W. (1980). Metabolic perspectives of in vitro toxicity tests. Archives of toxicology. Supplement, (4), 11-20. Available at: [Link]

-

Lemoine, A., et al. (1991). Metabolism of the chloroethylnitrosoureas. Xenobiotica, 21(6), 775-91. Available at: [Link]

-

Ruan, X., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Applied and environmental microbiology, 84(21), e01267-18. Available at: [Link]

-

Hypha Discovery. (n.d.). Unusual Biotransformation Reactions. Available at: [Link]

-